molecular formula C14H17N3OS B7636725 4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine

4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B7636725
M. Wt: 275.37 g/mol
InChI Key: LTCGXHXCFMLDFN-UHFFFAOYSA-N
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Description

4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that features a morpholine ring, a thiazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine typically involves the reaction of morpholine with a thiazole derivative in the presence of a suitable base. One common method involves the Mannich reaction, where formaldehyde and morpholine are reacted with a thiazole derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or phenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

  • 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
  • 4-Isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol
  • 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Comparison: 4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine is unique due to its specific combination of morpholine, thiazole, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be advantageous for specific research and industrial purposes .

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-2-4-12(5-3-1)15-14-16-13(11-19-14)10-17-6-8-18-9-7-17/h1-5,11H,6-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCGXHXCFMLDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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